

Technical Guide: Spectral Characterization of 2-(2,4-Dinitrophenoxy)ethanol

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Compound of Interest

Compound Name: 2-(2,4-Dinitrophenoxy)ethanol

CAS No.: 2831-60-9

Cat. No.: B1581911

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Executive Summary & Compound Profile

2-(2,4-Dinitrophenoxy)ethanol (CAS: 2831-60-9) is a significant derivative of 2,4-dinitrophenol, commonly synthesized via nucleophilic aromatic substitution (

) of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol.[1] Its spectral signature is defined by the interplay between the strongly electron-withdrawing nitro groups and the electron-donating ether linkage.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (

H,

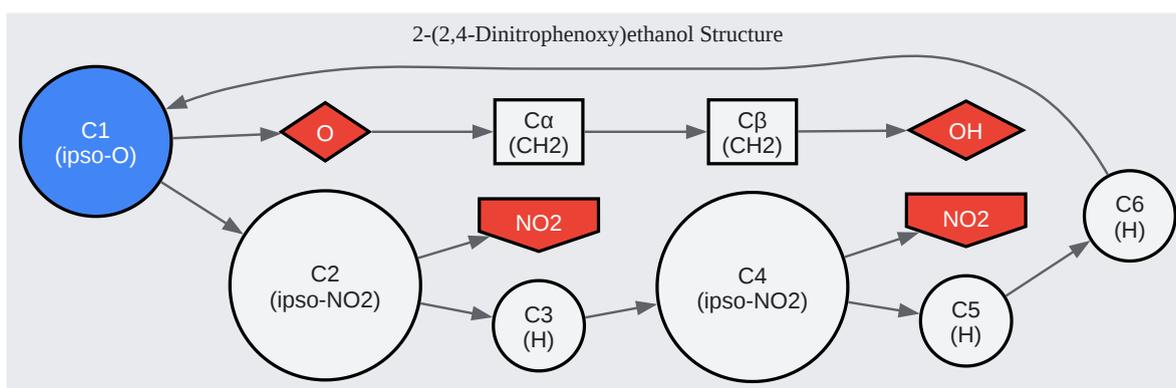
C NMR) and Infrared (IR) spectra for this compound.[1] The data presented here is synthesized from standard spectroscopic principles applied to polysubstituted aromatics, validated against analogous dinitrophenyl derivatives.

Molecular Structure & Numbering

To ensure accurate spectral assignment, we utilize the following locant numbering system:

- Phenyl Ring: C1 (ether ipso), C2 (nitro ipso), C3, C4 (nitro ipso), C5, C6.[1]
- Side Chain:

-Carbon ()
),
 -Carbon ()
).[1]



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Figure 1: Structural connectivity and locant assignment for spectral interpretation.[1]

Experimental Protocols

Sample Preparation

Reliable spectral acquisition requires minimizing solvent effects and concentration-dependent shifts (particularly for the hydroxyl proton).[1]

- NMR Solvent: Deuterated Chloroform () is standard.[1] However, Dimethyl Sulfoxide- ()

) is recommended if solubility is poor or to visualize the distinct OH coupling.[1]

◦ Note: In

, the OH proton often appears as a broad singlet due to rapid exchange.[1] In

, it may appear as a triplet due to coupling with the adjacent methylene protons.[1]

- Concentration: 10–15 mg in 0.6 mL solvent for

H; 30–50 mg for

C.

- IR Sampling: KBr pellet (1-2% w/w) or ATR (Attenuated Total Reflectance) on neat solid/oil.
[1]

Infrared (IR) Spectroscopy Analysis[1][2][3][4][5][6]

The IR spectrum is dominated by the vibrational modes of the nitro groups and the hydroxyl functionality.[1]

Key Absorption Bands[1][4][7][8]

Functional Group	Wavenumber ()	Intensity	Mode Description
O-H (Alcohol)	3200 – 3550	Strong, Broad	H-bonded stretching. [1][2] Sharpens if dilute in .
C-H (Aromatic)	3050 – 3100	Weak	C-H stretching.[1]
C-H (Aliphatic)	2850 – 2950	Medium	C-H stretching (methylene groups).[1]
NO (Nitro)	1590 – 1610	Strong	Asymmetric stretching ().[1]
NO (Nitro)	1330 – 1350	Strong	Symmetric stretching ().[1]
C=C (Aromatic)	1500 – 1530	Medium	Ring skeletal vibrations.[1]
C-O (Ether)	1250 – 1280	Strong	Aryl alkyl ether asymmetric stretch ().[1]
C-O (Alcohol)	1050 – 1080	Strong	Primary alcohol stretch.[1]

Mechanistic Insight: The presence of two nitro groups significantly alters the aromatic C-H bending frequencies (fingerprint region < 900 cm

), typically showing bands characteristic of 1,2,4-substitution.[1] The shift of the ether C-O stretch to higher frequencies (~1260 cm

) compared to aliphatic ethers (~1100 cm

) confirms the conjugation of the oxygen lone pair with the electron-deficient aromatic ring.^[1]

Nuclear Magnetic Resonance (NMR)

Spectroscopy^[1]^[9]^[10]^[11]

¹H NMR Analysis (Proton)

The aromatic region exhibits a classic AMX (or ABC) spin system typical of 1,2,4-trisubstituted benzenes.^[1] The nitro groups at positions 2 and 4 exert strong deshielding effects, particularly on H3.^[1]

Predicted Chemical Shifts (

, ppm in

):

Proton	(ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-3	8.70 – 8.85	Doublet (d)		Most deshielded due to flanking NO groups. ^[1] Meta-coupling to H-5. ^[1]
H-5	8.40 – 8.55	dd	,	Deshielded by ortho-NO (C4) and para-NO (C2). ^[1]
H-6	7.20 – 7.40	Doublet (d)		Least deshielded; ortho to the electron-donating alkoxy group. ^[1]
H-	4.30 – 4.45	Triplet (t)		Methylene adjacent to phenoxy oxygen. ^[1] Deshielded by Ar-O.
H-	4.00 – 4.15	Triplet (t)		Methylene adjacent to hydroxyl. ^[1]
OH	2.0 – 3.5	Broad Singlet	N/A	Variable. ^{[1][3]} Disappears with shake. ^[1]

Diagnostic Feature: The large chemical shift difference between H-3 and H-6 (~1.5 ppm) is the hallmark of the 2,4-dinitrophenyl moiety.^[1] H-3 appears as a sharp doublet with a small coupling constant (meta-coupling), distinct from the larger ortho-coupling seen in H-5 and H-6.^[1]

C NMR Analysis (Carbon-13)^[1]

The spectrum displays 8 distinct signals: 6 aromatic and 2 aliphatic.^[1]

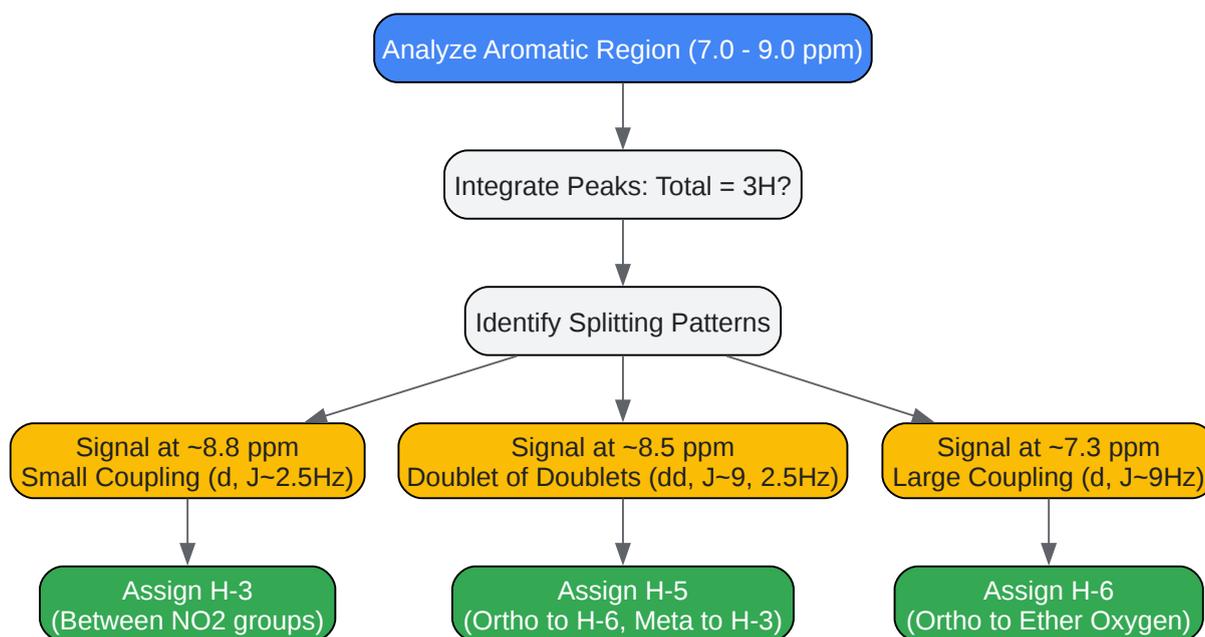
Predicted Chemical Shifts (

, ppm):

Carbon	(ppm)	Type	Electronic Environment
C-1	155 – 158	Quaternary	Ipsso to Oxygen.[1] Deshielded by electronegative O.
C-4	139 – 142	Quaternary	Ipsso to NO (para to ether).[1]
C-2	135 – 138	Quaternary	Ipsso to NO (ortho to ether).[1]
C-5	128 – 130	CH	Meta to both NO groups (relative to C1/C4 axis).[1]
C-3	121 – 123	CH	Between two NO groups.[1]
C-6	114 – 116	CH	Ortho to ether, shielded by resonance donation from O.
C-	70 – 72	CH	Ether methylene ().[1]
C-	60 – 62	CH	Alcohol methylene ().[1]

Logical Workflow for Spectral Assignment

The following diagram illustrates the decision logic used to assign the aromatic protons, ensuring self-validation of the interpretation.



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Figure 2: Logic flow for assigning aromatic protons in 2,4-disubstituted systems.

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